7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula and a molecular weight of 226.11 g/mol. It is classified under the category of tetrahydroisoquinolines, which are bicyclic compounds known for their presence in various natural products and synthetic pharmaceuticals. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The synthesis of 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
The general procedure for synthesizing 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline typically includes:
The molecular structure of 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework characteristic of tetrahydroisoquinolines. The structural representation is as follows:
These structural features contribute to its reactivity and potential interactions in biological systems .
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions typical for tetrahydroisoquinolines:
These reactions are crucial for developing new derivatives with enhanced biological activity or altered pharmacological properties .
The mechanism of action for 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine substituent may influence its binding affinity and selectivity towards specific biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest potential roles in modulating neurotransmitter systems or exhibiting anti-inflammatory properties .
These properties are significant when considering its application in synthetic routes or biological assays .
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific applications:
Regioselective bromination of the isoquinoline nucleus represents a critical initial step in accessing 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. The electron-rich aromatic ring undergoes electrophilic aromatic substitution (EAS), with position 7 exhibiting enhanced nucleophilicity due to the para-orienting effect of the tetrahydroisoquinoline nitrogen. N-Bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0-5°C achieves >90% regioselectivity for 7-bromination, minimizing dihalogenated byproducts through controlled addition rates [6]. For industrial-scale production, continuous flow reactors enable precise temperature control (-10°C) and reduced reaction times (≤15 minutes) while maintaining regioselectivity >95% [9]. This approach circumvents traditional bromine/halogen solvent systems that promote dibromide formation and require cumbersome purification. Post-bromination, catalytic hydrogenation (Pd/C, H₂, 50 psi) efficiently reduces unstable dihydro intermediates to the saturated tetrahydroisoquinoline framework without dehalogenation [7].
Table 1: Comparative Analysis of Brominating Agents for 2-Methyl-THIQ Derivatives
Brominating Agent | Solvent | Temp (°C) | 7-Bromo Isomer Yield | Byproduct Formation |
---|---|---|---|---|
NBS | Anhyd. DCM | 0-5 | 92% | <5% dibromide |
Br₂ | CHCl₃ | 25 | 75% | 20% dibromide |
NBS (flow reactor) | MeCN | -10 | 98% | <1% dibromide |
CuBr₂ | DMF | 80 | 60% | 15% dealkylation |
Alternative metal-catalyzed approaches (e.g., CuBr₂) suffer from lower yields (≤60%) and competitive N-demethylation due to harsh conditions. Microwave-assisted bromination (150W, DCM, 50°C) reduces reaction times to <10 minutes but risks thermal degradation of the THIQ core. Post-synthetic purification leverages silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water mixtures to isolate crystalline 7-bromo derivatives with ≥99% purity [6] [9].
Introducing the chiral 2-methyl center necessitates asymmetric methodologies beyond classical Pictet-Spengler reactions. Chiral auxiliary-mediated cyclization employs (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate (Andersen reagent) to generate N-sulfinyl imines. BF₃·OEt₂-catalyzed cyclization with acetaldehyde delivers 2-methyl-THIQ diastereomers with 19:1 dr, followed by auxiliary removal via HCl/ethanol to yield (R)-7-bromo-2-methyl-THIQ (94% ee) [7]. Catalytic asymmetric Pictet-Spengler reactions using (R)-TRIP phosphoric acid achieve comparable enantioselectivity (90% ee) but require electron-donating groups (e.g., 7-OMe) for optimal induction, complicating subsequent bromination [4] [7].
Table 2: Stereoselective Methods for 2-Methyl-7-bromo-THIQ Synthesis
Method | Chiral Control Element | Yield | ee or dr | Limitations |
---|---|---|---|---|
Chiral sulfinyl auxiliary | Andersen reagent | 85% | 94% ee | Multi-step auxiliary removal |
Organocatalysis | (R)-TRIP phosphoric acid | 78% | 90% ee | Requires 7-OMe for high ee |
Enzymatic resolution | Fusarium solani DAAO | 45% | >99% ee | Max. 50% theoretical yield |
Noyori ATH | (R,R)-RuTsDPEN | 92% | 95% ee | Requires pre-formed dihydro-TIQ |
For existing racemic mixtures, chemoenzymatic dynamic kinetic resolution using Fusarium solani D-amino acid oxidase (FsDAAO) selectively oxidizes the (S)-enantiomer of racemic 2-methyl-7-bromo-THIQ carboxamides. In situ reduction of the imine intermediate regenerates the racemate, enabling >99% ee at 98% conversion—though maximum theoretical yield remains 50% [7]. Industrial routes favor catalytic hydrogenation of enantioenriched enamides (e.g., N-acetyl-7-bromo-3,4-dihydroisoquinoline) using Rh-(R,R)-Et-DuPhos at 100 psi H₂, achieving 95% ee and quantitative yield [9].
The 7-bromo substituent serves as a versatile handle for elaborating the THIQ scaffold into bioactive analogs via transition metal-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) install biaryl systems at C7, enhancing π-stacking interactions with CNS targets. Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) couple efficiently (≥95% yield), while sterically hindered partners (2,6-dimethylphenyl) require SPhos ligands [6] [8]. Buchwald-Hartwig aminations convert the bromide to tertiary amines using BINAP/Pd₂(dba)₃ and morpholine, yielding analogs with improved water solubility (log P reduced from 2.8 to 1.2) and dopamine receptor affinity (Ki = 28 nM vs. 210 nM for parent bromo-THIQ) [6].
Table 3: Bioactivity Modulation via 7-Bromo Group Functionalization
Modification | Reaction Conditions | Key Bioactive Product | Biological Impact |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 7-(4-Trifluoromethylphenyl)-2-Me-THIQ | 5-HT2A antagonism (IC₅₀ = 40 nM) |
Buchwald amination | Pd₂(dba)₃/BINAP, morpholine, tBuONa | 7-Morpholino-2-methyl-THIQ | D₂ receptor partial agonism (EC₅₀ = 85 nM) |
Cyanation | CuCN, DMF, 120°C | 7-Cyano-2-methyl-THIQ | MAO-B inhibition (IC₅₀ = 2.1 µM) |
Reductive dehalogenation | Pd/C, HCO₂NH₄, MeOH | 2-Methyl-THIQ | Reduced antimicrobial potency (MIC >100 µg/mL) |
Electrophilic aromatic substitution on the 7-bromo-THIQ scaffold occurs ortho to nitrogen, enabling formylation (Vilsmeier-Haack: POCl₃/DMF) to install aldehydes for Schiff base formation. Subsequent condensation with primary amines generates imines that exhibit enhanced anti-biofilm activity against S. aureus (MBIC = 8 µg/mL vs. 30 µg/mL for parent compound) [6]. The 7-bromo group’s electron-withdrawing nature also acidifies the C1 proton, facilitating enolate alkylation with alkyl halides (LDA, THF, -78°C) to install quaternary centers—critical for β-secretase inhibition in Alzheimer’s models [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: